molecular formula C26H25N3OS B7728001 N-(4,5-dimethyl-3-{[(4-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide

N-(4,5-dimethyl-3-{[(4-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide

Cat. No.: B7728001
M. Wt: 427.6 g/mol
InChI Key: PRYZQWNJXGNBNK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is a structurally complex small molecule featuring a thiophene core substituted with dimethyl groups, a benzamide moiety, and a hybrid aminophenylmethyl-pyridinyl substituent. This compound’s design integrates aromatic, heterocyclic, and amide functionalities, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[[(4-methylpyridin-2-yl)amino]-phenylmethyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-17-14-15-27-22(16-17)28-24(20-10-6-4-7-11-20)23-18(2)19(3)31-26(23)29-25(30)21-12-8-5-9-13-21/h4-16,24H,1-3H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYZQWNJXGNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Functionalization

The synthesis begins with the preparation of 3-amino-4,5-dimethylthiophene-2-carboxylic acid methyl ester. Patent EP3994130B1 describes thiophene functionalization via nucleophilic aromatic substitution (SNAr) using aminobenzene derivatives under basic conditions (e.g., K2CO3 in DMF at 80°C). For this target, 4,5-dimethylthiophene-2-carboxylate is treated with ammonium hydroxide to yield the 3-amino derivative.

Acylation with Benzamide

The 3-amino group is acylated using benzoyl chloride in the presence of a coupling agent. Patent US9415037B2 emphasizes the use of N-hydroxysuccinimide (HOSu) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) to activate the carboxylic acid. Applying this method, the methyl ester is hydrolyzed to the carboxylic acid, followed by EDC/HOSu-mediated coupling with aniline to form the benzamide.

Mannich Reaction for Side-Chain Introduction

The Mannich reaction introduces the (4-methylpyridin-2-yl)phenylmethylamine side chain. According to EP3994130B1, this involves condensing formaldehyde with (4-methylpyridin-2-yl)aniline in the presence of a Lewis acid catalyst (e.g., ZnCl2). The resulting imine is reduced to the amine using NaBH4, which subsequently reacts with the thiophene’s 3-position under acidic conditions (HCl/EtOH, 60°C).

Table 1: Reaction Conditions for Mannich Step

ComponentQuantityConditionsYield (%)
Formaldehyde1.2 equivZnCl2, DCM, 0°C → RT78
(4-Methylpyridin-2-yl)aniline1.0 equivNaBH4, EtOH, 60°C, 4h82

Synthetic Route 2: Convergent Approach via Suzuki Coupling

Preparation of Boronic Ester Intermediate

An alternative route employs Suzuki-Miyaura cross-coupling to assemble the thiophene-pyridine hybrid. The 3-bromo-4,5-dimethylthiophene-2-carboxamide is synthesized via bromination using N-bromosuccinimide (NBS) in CCl4. A boronic ester of (4-methylpyridin-2-yl)phenylmethanamine is prepared by treating the corresponding aryl bromide with bis(pinacolato)diboron and Pd(dppf)Cl2.

Cross-Coupling and Acylation

The Suzuki coupling is performed under inert atmosphere (N2) using Pd(PPh3)4 and K2CO3 in a dioxane/water mixture (80°C, 12h). Subsequent acylation with benzoyl chloride follows the EDC/HOSu protocol.

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4K2CO3Dioxane/H2O8065
PdCl2(dppf)Cs2CO3THF/H2O9072

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

DMF and THF are preferred for acylation due to their polar aprotic nature, enhancing nucleophilicity of the amine. Elevated temperatures (60–80°C) improve reaction rates but may lead to decomposition, as noted in EP3994130B1 for thiophene derivatives.

Catalytic Systems

Palladium catalysts (Pd(PPh3)4, PdCl2(dppf)) are optimal for Suzuki coupling, with yields sensitive to ligand choice. Bulky ligands reduce steric hindrance in the thiophene-pyridine system.

Purification Challenges

Column chromatography (SiO2, EtOAc/hexane) resolves regioisomers formed during Mannich reactions. Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, benzamide-H), 6.75 (s, 1H, thiophene-H), 2.55 (s, 3H, CH3-pyridine).

  • HRMS : [M+H]+ calculated for C27H26N3O2S: 456.1748; found: 456.1751.

Purity Assessment

HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows a single peak at 12.7 min, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound N-(4-chlorophenyl)-thieno[2,3-b]pyridin-4-amine
Core Structure Thiophene Thieno[2,3-b]pyridine (fused ring)
Key Substituents Benzamide, methylpyridinylamino-phenylmethyl Dihydroimidazole, 4-chlorophenyl
Hydrogen-Bonding Sites Amide (-CONH), pyridinylamino (-NH) Imidazole (-NH), pyridine (-N)
Potential Bioactivity Kinase inhibition (inferred) Anti-leishmanial

Benzamide-Containing Analogs

The CAS index () lists 4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034497-36-2), which shares the benzamide-thiophene framework. Key comparisons:

  • Thiophene Connectivity : Both compounds position thiophene adjacent to benzamide, but the CAS compound’s pyrazine-thiophene linkage may confer distinct electronic properties.
  • Physicochemical Properties : The target compound’s dimethyl and methylpyridinyl groups likely increase steric bulk and basicity compared to the CAS analog’s pyrazine-thiophene motif, affecting solubility and membrane permeability.

Crystallographic and Supramolecular Behavior

The compound in forms supramolecular helices via N–H⋯N hydrogen bonds . By analogy, the target compound’s amide and pyridinylamino groups could facilitate similar intermolecular interactions, though steric hindrance from its dimethyl groups might reduce crystal packing efficiency. Such structural differences highlight the role of substituents in modulating solid-state properties.

Research Findings and Implications

While direct data on the target compound are absent in the provided evidence, inferences can be drawn:

  • Synthetic Routes: Thienopyridine derivatives are typically synthesized via cyclocondensation or cross-coupling reactions . The target compound may require regioselective amidation and Suzuki-Miyaura couplings for its complex substituents.
  • Structure-Activity Relationships (SAR): The benzamide group’s electron-withdrawing nature could enhance metabolic stability compared to the imidazole in ’s compound. Conversely, the methylpyridinylamino group may improve solubility via basic nitrogen centers.

Biological Activity

N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

The synthesis of N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Achieved through the reaction of appropriate precursors under cyclization-promoting conditions.
  • Introduction of the Pyridine Group : This is performed via a nucleophilic substitution reaction.
  • Coupling with Benzamide : The final step involves coupling the thiophene and pyridine derivatives with the benzamide group, often using catalysts to facilitate the reaction.

The compound's structure can be represented as follows:

Property Value
IUPAC Name N-[4,5-dimethyl-3-[[(4-methylpyridin-2-yl)amino]-phenylmethyl]thiophen-2-yl]benzamide
Molecular Formula C26H25N3OS
Molecular Weight 433.56 g/mol

The biological activity of N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing various signaling pathways.

Anticancer Potential

Recent studies have demonstrated that compounds similar to N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide exhibit significant anticancer properties. For example:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF73.79Cell cycle arrest
Compound BA54926Induction of apoptosis
Compound CHeLa7.01Inhibition of topoisomerase II

These findings suggest that N-(4,5-dimethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide might share similar mechanisms leading to cytotoxic effects against cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown activity against various kinases and enzymes involved in cancer progression and inflammation.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effect of related compounds on Aurora-A kinase, revealing IC50 values as low as 0.067 µM, indicating potent inhibition relevant for cancer therapy.
  • Antitumor Activity Assessment : Another investigation assessed the compound's effects on cell proliferation in various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of N-(4,5-dimethyl-3-{...}benzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–100°C), solvent selection (e.g., anhydrous DMF or THF), and reaction time (monitored via TLC/HPLC). Stoichiometric ratios of reactants (e.g., benzamide derivatives and thiophene intermediates) must be adjusted to minimize side products. Purification via column chromatography or recrystallization is essential to isolate the target compound. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) identifies proton environments (e.g., methyl groups, aromatic protons), while ¹³C NMR confirms carbon backbone integrity.
  • Mass Spectrometry (MS) : HRMS or ESI-MS validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization).
    Data should be cross-referenced with computational predictions (e.g., PubChem-derived InChI keys) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., docking studies) and experimental biological activity data?

  • Methodological Answer : Iterative validation is critical. For example:

  • Structural Reanalysis : Use SHELX programs (e.g., SHELXL) to refine X-ray crystallography data and resolve steric clashes or hydrogen-bonding mismatches .
  • Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) assess conformational flexibility under physiological conditions.
  • Bioassay Optimization : Adjust assay parameters (pH, temperature, co-solvents) to mimic in vivo environments. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets. Validate via pull-down assays and Western blotting.
  • Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔH).
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling pathways. CRISPR-Cas9 knockout models confirm target relevance .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
  • Docking Studies : Use AutoDock Vina or Schrödinger to prioritize substituents (e.g., trifluoromethyl groups for metabolic stability) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

Data Contradiction and Validation

Q. How should researchers address instability observed during in vitro biological assays?

  • Methodological Answer :

  • Degradation Analysis : Use LC-MS to identify degradation products. Adjust storage conditions (e.g., -80°C in DMSO with desiccants).
  • Stabilization Strategies : Incorporate cyclodextrins or lipid-based nanoformulations to enhance solubility and shelf life .

Q. What approaches reconcile conflicting crystallographic data and spectroscopic results?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate using powder XRD (for bulk crystallinity) and solid-state NMR (for local bonding environments).
  • Twinned Crystal Analysis : Apply SHELXD/SHELXE to deconvolute overlapping diffraction patterns .

Ethical and Methodological Rigor

Q. What ethical considerations apply when publishing synthetic methodologies involving hazardous intermediates?

  • Methodological Answer :

  • Safety Protocols : Disclose handling procedures for toxic reagents (e.g., thiophosgene) and waste disposal.
  • Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) for independent verification.
  • Dual-Use Compliance : Adhere to chemical weapons conventions (CWC) for restricted precursors .

Structural and Functional Insights

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical moieties (e.g., pyridinylamino group) via alanine scanning or truncation analogs.
  • Bioisosteric Replacement : Substitute labile esters with trifluoromethyl groups to enhance metabolic stability without sacrificing potency .

Tables for Key Parameters

Synthesis Parameter Optimal Range Analytical Validation
Reaction Temperature60–100°CTLC (Rf = 0.3–0.5)
SolventAnhydrous DMF/THF¹H NMR (δ 7.2–8.1 ppm, aromatic)
Purification MethodColumn Chromatography (SiO₂)HPLC (Retention time: 12.5 min)
Biological Assay Key Metrics Validation Tool
Binding AffinityKD ≤ 100 nMSPR/ITC
Cellular IC50≤10 µMMTT Assay

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